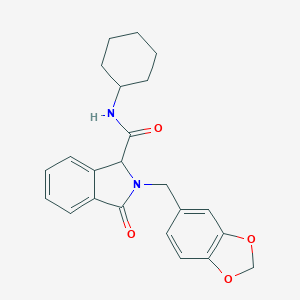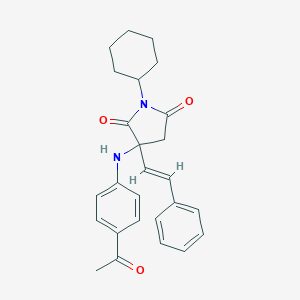![molecular formula C24H22N2O B293211 3-(4-methoxyphenyl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B293211.png)
3-(4-methoxyphenyl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenyl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound belongs to the family of benzimidazole derivatives and has shown promising results in various scientific studies.
Mécanisme D'action
The mechanism of action of 3-(4-methoxyphenyl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole is not fully understood. However, studies suggest that it may exert its anticancer effects by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-methoxyphenyl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole has a range of biochemical and physiological effects. These include its ability to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce the expression of certain proteins involved in cancer development.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-methoxyphenyl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole in lab experiments include its low toxicity, ease of synthesis, and potential applications in various scientific fields. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 3-(4-methoxyphenyl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole. These include further studies on its potential applications as an anticancer agent, its mechanism of action, and its potential applications in drug discovery and neuroscience. Additionally, further research is needed to fully understand its side effects and potential toxicity.
Méthodes De Synthèse
The synthesis of 3-(4-methoxyphenyl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole involves a multi-step process that includes the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form chalcone. The chalcone is then reacted with ammonium acetate and acetic acid to form the final product.
Applications De Recherche Scientifique
The compound 3-(4-methoxyphenyl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.
Propriétés
Formule moléculaire |
C24H22N2O |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-2-phenyl-3,3a,4,5-tetrahydrobenzo[g]indazole |
InChI |
InChI=1S/C24H22N2O/c1-27-20-14-11-18(12-15-20)24-22-16-13-17-7-5-6-10-21(17)23(22)25-26(24)19-8-3-2-4-9-19/h2-12,14-15,22,24H,13,16H2,1H3 |
Clé InChI |
IOLLDEUCCRXJPD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C3CCC4=CC=CC=C4C3=NN2C5=CC=CC=C5 |
SMILES canonique |
COC1=CC=C(C=C1)C2C3CCC4=CC=CC=C4C3=NN2C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Phenyl-4-imino-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-5-amine](/img/structure/B293128.png)
![5-Phenyl-7-piperidino[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B293130.png)
![ethyl (7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetate](/img/structure/B293132.png)
![1-{[5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B293133.png)
![N-{[(4-methylphenyl)sulfonyl]methyl}-3-oxo-2-(2-thienylmethyl)-1-isoindolinecarboxamide](/img/structure/B293135.png)
![2-(4-chlorobenzyl)-N-{[(4-methylphenyl)sulfonyl]methyl}-3-oxo-1-isoindolinecarboxamide](/img/structure/B293136.png)

![Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone](/img/structure/B293138.png)
![2-{[5-(2-{5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B293142.png)
![3-[(4-chlorobenzyl)sulfanyl]-5-(2-{5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazole](/img/structure/B293143.png)
![2-(7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B293144.png)
![2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B293145.png)
![1-Cyclohexyl-3-styryl-3-[4-[(dimethylamino)sulfonyl]anilino]pyrrolidine-2,5-dione](/img/structure/B293146.png)
